

total synthesis of Zampanolide and its stereochemistry

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Compound of Interest

Compound Name: **Zampanolide**

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An In-depth Technical Guide on the Total Synthesis and Stereochemistry of **Zampanolide**

Abstract

Zampanolide is a potent, microtubule-stabilizing macrolide first isolated from the marine sponge *Fasciospongia rimosa* in 1996.^{[1][2]} Its unique 20-membered unsaturated lactone structure, which features a rare N-acyl hemiaminal side chain, has made it a compelling target for total synthesis.^[3] **Zampanolide** exhibits powerful cytotoxic activity against a range of cancer cell lines, including those resistant to paclitaxel, by binding to the taxane site on β -tubulin and promoting microtubule assembly.^{[2][4][5]} Unlike taxanes, however, it forms a covalent bond with tubulin, contributing to its persistent effects.^[4] The scarcity of the natural product has necessitated the development of multiple synthetic routes to enable further biological evaluation and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the stereochemical intricacies of **zampanolide** and the key strategies that have been successfully employed in its total synthesis.

The Stereochemistry of (-)-Zampanolide

The absolute stereochemistry of the naturally occurring, levorotatory enantiomer, (-)-**zampanolide**, was unequivocally established through total synthesis as (11S, 15S, 19S, 20S).^[4] A critical aspect of its structure is its relationship with (+)-dactylolide, a related marine natural product that lacks the N-acyl hemiaminal side chain and displays only modest cytotoxicity.^[2] Synthetic efforts have confirmed that the macrocyclic core of natural (-)-**zampanolide** is the enantiomer of the core of natural (+)-dactylolide.^{[1][6]} This highlights the

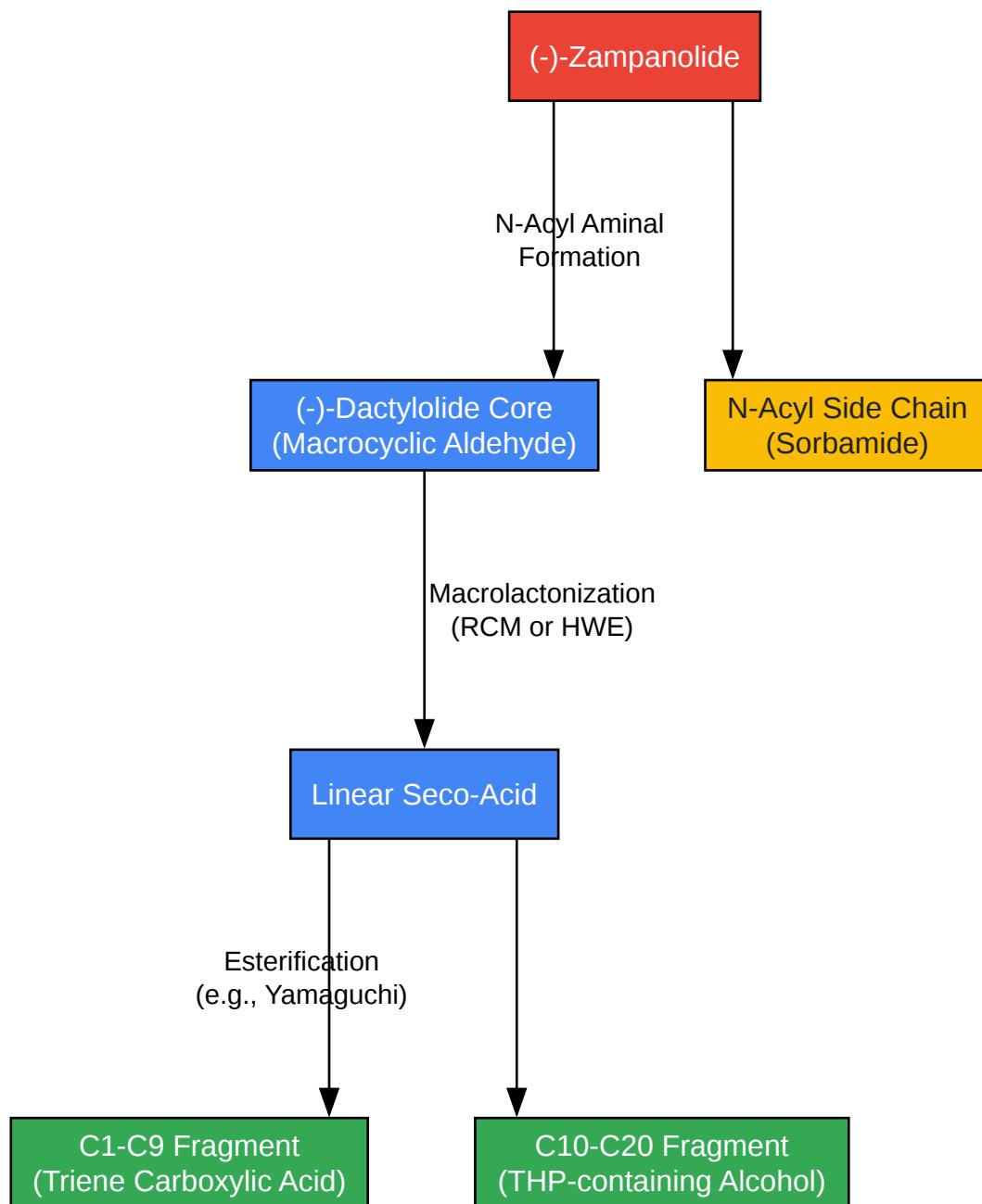
profound impact of both the absolute configuration of the macrolactone and the presence and stereochemistry of the C20 side chain on the molecule's potent biological activity.[7]

Retrosynthetic Analysis and Core Strategies

The numerous total syntheses of **zampanolide**, while diverse, share common strategic elements.[4] A convergent approach is typically favored, wherein the complex molecule is disconnected into more manageable fragments that are synthesized independently before being coupled.

A general retrosynthetic analysis reveals three primary disconnections:

- C20 N-Acyl Hemiaminal: The sensitive hemiaminal linkage is often installed in the final steps of the synthesis from the corresponding macrocyclic aldehyde, the structure of which is known as dactylolide.[2]
- Macrolactone Ester Bond: The 20-membered ring is disconnected at the C1-O ester linkage, revealing a linear hydroxy acid precursor.
- Key Carbon-Carbon Bonds: The linear precursor is further broken down into two or more key fragments, commonly a C1-C9/C10 unit containing the dienoate system and a C11-C20 fragment containing the stereochemically rich tetrahydropyran (THP) ring.[2]



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Caption: General retrosynthetic analysis of **(-)-Zampanolide**.

Key Synthetic Transformations and Methodologies Stereoselective Synthesis of the Tetrahydropyran Ring

The construction of the cis-2,6-disubstituted tetrahydropyran (THP) ring with the correct stereochemistry is a cornerstone of **zampanolide** synthesis. Several elegant methods have

been developed:

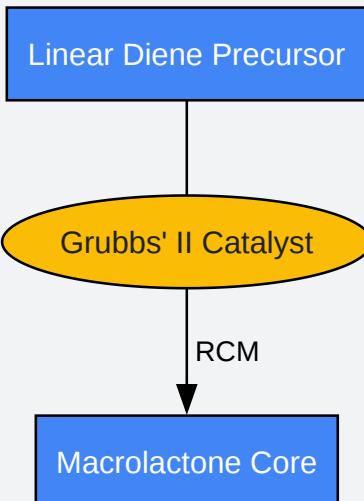
- DDQ/Brønsted Acid-Promoted Oxidative Cyclization: A novel method involves the cyclization of an allylsilane precursor bearing a cinnamyl ether.[1][2] This reaction proceeds with high diastereoselectivity to afford the desired cis-THP ring, presumably via a Zimmerman-Traxler-type transition state where all substituents occupy equatorial positions.[1]
- Intramolecular Silyl-Modified Sakurai (ISMS) Reaction: This strategy has also been employed for the stereocontrolled construction of the 2,6-disubstituted exo-methylene pyran subunit.[8]
- Prins-Type Cyclization: Segment-coupling Prins cyclizations have been utilized to forge the THP ring system effectively.[9]

Macrocyclization: Forming the 20-Membered Ring

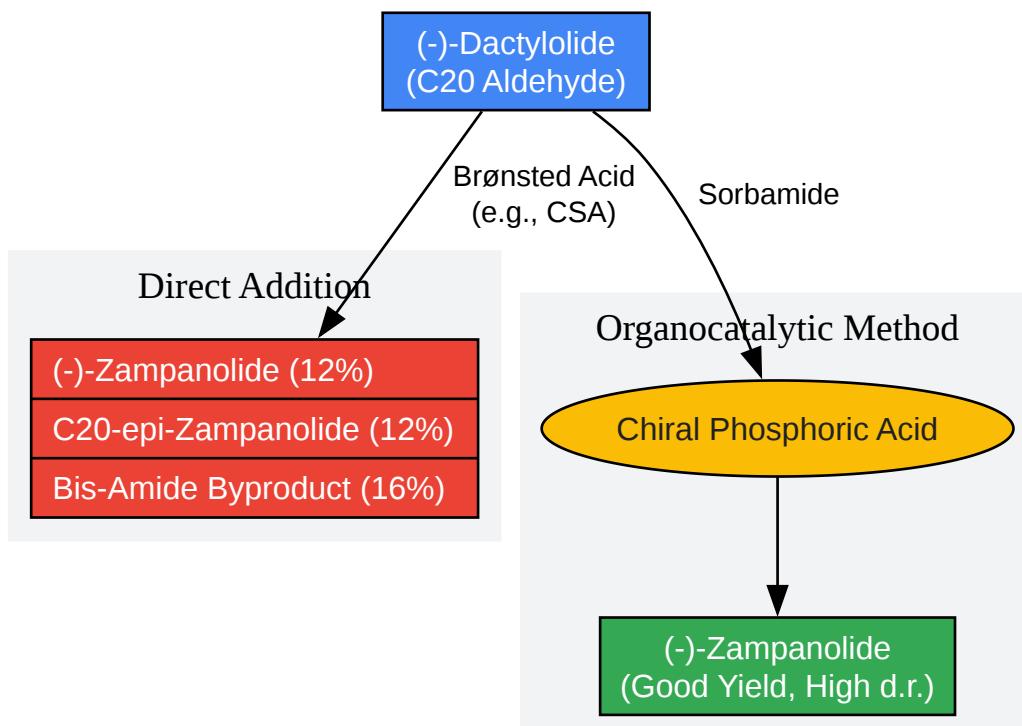
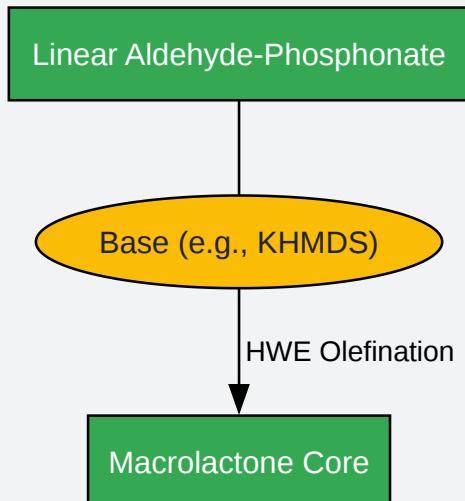
Closing the large, flexible 20-membered ring is a significant challenge. The two most successful strategies rely on powerful, modern organometallic and organophosphorus reactions.

- Ring-Closing Metathesis (RCM): This is a widely used strategy where a linear diene precursor is cyclized using a ruthenium catalyst, such as Grubbs' second-generation catalyst.[1][2][7] The reaction is typically preceded by a Yamaguchi esterification to couple the alcohol and carboxylic acid fragments.[1][2]
- Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination: An alternative and high-yielding approach involves the cyclization of a linear precursor containing a β -keto phosphonate and an aldehyde.[9][10] This method forms the C8-C9 double bond while simultaneously closing the macrolactone.

Ring-Closing Metathesis (RCM) Pathway



Intramolecular HWE Pathway

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